molecular formula C10H14Cl4N2 B3159791 1-(2,3-Dichlorophenyl)piperazine dihydrochloride CAS No. 864512-47-0

1-(2,3-Dichlorophenyl)piperazine dihydrochloride

Cat. No. B3159791
CAS RN: 864512-47-0
M. Wt: 304 g/mol
InChI Key: SWBGKHGFVDCZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dichlorophenyl)piperazine dihydrochloride, also known as 2,3-DCPP HCl, is an off-white solid . It is a precursor in the synthesis of potent drugs such as aripiprazole (AP) and is used as an antipsychotic drug for the treatment of schizophrenia .


Synthesis Analysis

The synthesis of 1-(2,3-Dichlorophenyl)piperazine dihydrochloride can be achieved through two main methods . The first method involves cyclization with 2,3-dichlorphenamide bulk powder and two-(2-chloroethyl) amine hydrochlorate in different solvents . The second method involves condensation reactions with different halogeno-benzenes and piperazine .


Molecular Structure Analysis

The molecular formula of 1-(2,3-Dichlorophenyl)piperazine dihydrochloride is C10H12Cl2N2.2ClH, and it has a molecular weight of 304.04 . The linear formula is C10H12Cl2N2 · HCl .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(2,3-Dichlorophenyl)piperazine dihydrochloride include cyclization and condensation reactions .


Physical And Chemical Properties Analysis

1-(2,3-Dichlorophenyl)piperazine dihydrochloride is an off-white solid . It has a melting point of 243-247 °C .

Mechanism of Action

Target of Action

1-(2,3-Dichlorophenyl)piperazine dihydrochloride, also known as 2,3-DCPP, is a compound that primarily targets the serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.

Mode of Action

2,3-DCPP acts as a partial agonist of the dopamine D2 and D3 receptors . It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist similar to its close analogue 3-chlorophenylpiperazine (mCPP) . An agonist is a substance that initiates a physiological response when combined with a receptor.

Result of Action

The molecular and cellular effects of 2,3-DCPP’s action are likely to be related to its interaction with dopamine and potentially serotonin receptors. By acting as a partial agonist of these receptors, 2,3-DCPP may modulate neurotransmission in these systems, potentially influencing mood, cognition, and other physiological functions .

Safety and Hazards

This compound may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation and drowsiness or dizziness .

Future Directions

Given its role as a precursor in the synthesis of potent drugs such as aripiprazole, 1-(2,3-Dichlorophenyl)piperazine dihydrochloride continues to be of interest in the field of medicinal chemistry .

properties

IUPAC Name

1-(2,3-dichlorophenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.2ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;;/h1-3,13H,4-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBGKHGFVDCZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)piperazine dihydrochloride

CAS RN

864512-47-0
Record name 1-(2,3-Dichlorophenyl)piperazine dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL9SA9T7CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dichlorophenyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dichlorophenyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dichlorophenyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2,3-Dichlorophenyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2,3-Dichlorophenyl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dichlorophenyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.